molecular formula C9H17NO2 B069785 Methyl 1-aminocycloheptanecarboxylate CAS No. 183429-63-2

Methyl 1-aminocycloheptanecarboxylate

Cat. No. B069785
CAS RN: 183429-63-2
M. Wt: 171.24 g/mol
InChI Key: GPZHQNYVDQMZDP-UHFFFAOYSA-N
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Description

“Methyl 1-aminocycloheptanecarboxylate” is a chemical compound with the linear formula C9H18ClNO2 . It is also known as “Methyl 1-aminocycloheptanecarboxylate hydrochloride” and has a CAS number of 92398-50-0 .


Molecular Structure Analysis

The molecular structure of “Methyl 1-aminocycloheptanecarboxylate” is represented by the formula C9H17NO2 . It has a molecular weight of 171.237 Da . Further details about its structure are not available in the retrieved resources.


Physical And Chemical Properties Analysis

“Methyl 1-aminocycloheptanecarboxylate” is a powder with a melting point of 222-223°C . It has a molecular weight of 207.7 . The compound is stored at room temperature .

Scientific Research Applications

  • Antidepressant and Anxiolytic Actions : 1-Aminocyclopropanecarboxylates, which are structurally related to Methyl 1-aminocycloheptanecarboxylate, have been found to exhibit antidepressant and anxiolytic actions in animal models. These compounds act as ligands at strychnine-insensitive glycine receptors and have been shown to be effective in tests like the forced swim test and the elevated plus-maze (Trullás et al., 1991).

  • Blockade of N-Methyl-D-Aspartate Induced Convulsions : Esters of 1-Aminocyclopropanecarboxylic acid, similar to Methyl 1-aminocycloheptanecarboxylate, have demonstrated potency in blocking convulsions and lethal effects of N-Methyl-D-Aspartate, suggesting their use in treating neuropathologies associated with excessive activation of N-Methyl-D-Aspartate receptor coupled cation channels (Skolnick et al., 1989).

  • Inhibitor of Bacterial Enzyme ACC Deaminase : 1-Aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme catalyzing the conversion of ACC to alpha-ketobutyrate and ammonia, can be inhibited by 1-Amino-2-methylenecyclopropane-1-carboxylic acid, a compound related to Methyl 1-aminocycloheptanecarboxylate. This inhibition is crucial for understanding enzymatic reactions (Zhao & Liu, 2002).

  • Synthesis of Dipeptides Containing Cyclopropyl- and Cyclopropenyl-Substituted β- and γ-Amino Acids : N-silylated methyl 2-aminocyclopropanecarboxylate has been used in the synthesis of dipeptides, demonstrating the compound's utility in peptide chemistry (Paulini & Reissig, 1994).

  • Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes : Methyl 1-nitrocyclopropanecarboxylates, which are structurally similar to Methyl 1-aminocycloheptanecarboxylate, have been used in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This methodology is significant for enantioselective synthesis of various compounds (Lifchits & Charette, 2008).

Safety and Hazards

“Methyl 1-aminocycloheptanecarboxylate” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-aminocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZHQNYVDQMZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-aminocycloheptanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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